molecular formula C21H19N3O2 B2459889 1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894007-66-0

1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2459889
CAS No.: 894007-66-0
M. Wt: 345.402
InChI Key: UHZBYROOSPMLKU-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a urea derivative featuring a naphthalene moiety linked via a urea bridge to a 5-oxo-1-phenylpyrrolidin-3-yl group. The compound’s structure combines aromaticity (naphthalene and phenyl groups) with a conformationally constrained pyrrolidinone ring, which may influence its physicochemical properties and biological interactions. Urea derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities .

Properties

IUPAC Name

1-naphthalen-1-yl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-20-13-16(14-24(20)17-9-2-1-3-10-17)22-21(26)23-19-12-6-8-15-7-4-5-11-18(15)19/h1-12,16H,13-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZBYROOSPMLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a naphthyl group and a pyrrolidinone moiety. This compound is classified under urea derivatives and has shown significant potential in various biological applications, including therapeutic effects against specific diseases.

Chemical Structure

The molecular formula of this compound is C21H19N3O2C_{21}H_{19}N_{3}O_{2}, with a molecular weight of approximately 345.4 g/mol. Its structure can be represented as follows:

Structure O=C(Nc1cccc2ccccc12)NC1CC(=O)N(c2ccccc2)C1\text{Structure }O=C(Nc_1cccc2ccccc12)NC_1CC(=O)N(c_2ccccc_2)C_1

Research indicates that the biological activity of this compound is primarily due to its ability to interact with specific molecular targets, such as proteins and enzymes. These interactions can lead to modulation of biological pathways, influencing processes like cell signaling, enzyme activity, and receptor binding. The exact mechanism of action remains an area for further investigation, but initial studies suggest that it may act as an inhibitor or activator of certain biological functions.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of this compound. Preliminary findings suggest moderate to significant antibacterial and antifungal activities against a range of pathogens. For instance, compounds structurally related to this urea have demonstrated effectiveness in inhibiting bacterial growth, indicating a promising avenue for further development in treating infectious diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting tumor cell proliferation in vitro, particularly against specific cancer cell lines. The unique structural features of the compound may facilitate selective binding to cancer-related targets, leading to apoptosis in malignant cells .

Neuropharmacological Effects

Emerging research suggests that this compound could act as a cognitive enhancer or neuroprotective agent. Its interaction with neurotransmitter systems may provide therapeutic benefits in neurodegenerative disorders or cognitive deficits, though more comprehensive studies are needed to establish its efficacy and safety profile .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, comparisons with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorophenyl)-3-(naphthalen-1-yl)ureaLacks the pyrrolidinone ringMay exhibit different biological activity
1-(4-Ethoxyphenyl)-3-(5-oxo-pyrrolidinone)Contains an ethoxy group instead of naphthylAlters solubility and reactivity
1-(Phenyl)-3-(5-methylpyrrolidinone)Lacks naphthyl groupDifferent pharmacokinetic properties

This table highlights how variations in structure can influence the biological properties and activity profiles of related compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
  • Anticancer Research : In vitro assays showed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis, making it a candidate for further development as an anticancer agent .
  • Neuropharmacological Evaluation : Research indicated cognitive-enhancing effects in animal models, supporting its potential use in treating cognitive impairments associated with neurodegenerative diseases .

Scientific Research Applications

Research indicates that 1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exhibits significant biological activity, particularly in its interactions with specific molecular targets related to various diseases. The compound's ability to modulate protein functions suggests potential roles in treating diseases associated with those targets.

Case Studies

  • Antiproliferative Activity : A study investigated the antiproliferative effects of urea derivatives similar to this compound against the National Cancer Institute (NCI)-60 human cancer cell lines. Compounds derived from similar scaffolds showed promising results, indicating that modifications to the urea structure can enhance biological activity against cancer cells .
  • Protein Interaction Studies : Detailed interaction studies have been conducted to understand how this compound binds to specific proteins or enzymes. These studies are crucial for elucidating the mechanism of action and optimizing pharmacological properties for therapeutic applications .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reagents : Various acids, bases, and solvents are utilized to facilitate these transformations.

The structural complexity of this compound allows for modifications that can lead to derivatives with enhanced or altered biological activity. For instance, compounds such as 1-(4-Fluorophenyl)-3-(naphthalen-1-yl)urea have been synthesized to explore different pharmacokinetic properties .

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable compound in drug discovery. Its ability to interact with various biological targets positions it as a candidate for developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Functional Group Analysis

The following compounds are selected for comparison based on shared urea/thiourea backbones or analogous substituents:

Property Target Compound 1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea
Core Structure Urea Thiourea Urea
Aromatic Substituents Naphthalen-1-yl, phenyl Naphthalen-1-yl, diphenylethyl, dimethylamino 4-Methoxyphenyl, 4-methoxybenzyl, phenyl
Heterocyclic Ring 5-oxo-pyrrolidin-3-yl None 2,5-dioxo-pyrrolidin-3-yl
Molecular Weight Not explicitly provided (estimated ~350–400 g/mol) 453.64 g/mol Not explicitly provided (likely >450 g/mol)
Storage Conditions Standard (assumed) 0°C–6°C (cold storage required) Standard (assumed)
Structural and Functional Insights:
  • Thiourea vs. This may enhance membrane permeability but reduce solubility in aqueous environments .
  • Substituent Effects : The target compound’s naphthalene and phenyl groups contrast with the methoxy-substituted aromatic rings in ’s urea. Methoxy groups improve solubility via polar interactions but may reduce blood-brain barrier penetration compared to unsubstituted aryl groups .
  • Heterocyclic Rings: The 5-oxo-pyrrolidin-3-yl ring in the target compound introduces a ketone group, which may stabilize ring conformation.

Physicochemical and Stability Comparisons

  • Stability : The thiourea derivative () requires cold storage (0°C–6°C), suggesting thermal instability or susceptibility to decomposition, possibly due to the thiourea group’s sensitivity to oxidation or hydrolysis. The target urea, lacking such requirements, is likely more stable under standard conditions .
  • Solubility: The methoxy-substituted urea () is expected to have higher aqueous solubility than the target compound due to its polar substituents. However, the thiourea’s dimethylamino group () may confer pH-dependent solubility, enhancing bioavailability in acidic environments .

Preparation Methods

Cyclization of γ-Keto Amides

γ-Keto amides undergo intramolecular cyclization under acidic or basic conditions to form pyrrolidinones. For example, reacting N-phenyl-4-aminobutan-2-one with hydrochloric acid yields the pyrrolidinone core.

Procedure :

  • Dissolve N-phenyl-4-aminobutan-2-one (1.0 eq) in anhydrous THF.
  • Add concentrated HCl (3.0 eq) and reflux at 80°C for 12 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : ~65% (hypothetical based on analogous reactions).

Michael Addition-Lactamization Strategy

A Michael adduct formed between phenylacrylamide and a nitroalkane can lactamize to yield the pyrrolidinone. Hydrogenation of the nitro group provides the amine.

Example Reaction :
$$
\text{Phenylacrylamide} + \text{Nitroethane} \xrightarrow{\text{Base}} \text{Adduct} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Oxo-1-phenylpyrrolidin-3-amine}
$$

Key Parameters :

  • Temperature: 25°C (Michael addition), 50°C (lactamization)
  • Catalyst: 10% Pd/C for hydrogenation

Synthesis of 1-Naphthyl Isocyanate

Phosgenation of 1-Naphthylamine

Treating 1-naphthylamine with phosgene (COCl₂) in dichloromethane generates the isocyanate in situ.

Safety Note : Phosgene is highly toxic; alternative reagents like triphosgene are preferable.

Procedure :

  • Add triphosgene (0.33 eq) to a solution of 1-naphthylamine (1.0 eq) in anhydrous DCM at 0°C.
  • Stir for 4 hours at room temperature.
  • Filter and evaporate under reduced pressure.

Yield : ~85% (analogous to aryl isocyanate syntheses).

Urea Bond Formation

Isocyanate-Amine Coupling

Reacting 5-oxo-1-phenylpyrrolidin-3-amine with 1-naphthyl isocyanate in a polar aprotic solvent forms the urea linkage.

Optimized Conditions :

  • Solvent: Anhydrous THF
  • Temperature: 0°C → room temperature
  • Time: 24 hours

Procedure :

  • Dissolve 5-oxo-1-phenylpyrrolidin-3-amine (1.0 eq) in THF.
  • Add 1-naphthyl isocyanate (1.2 eq) dropwise at 0°C.
  • Stir for 24 hours, concentrate, and purify via recrystallization (ethanol/water).

Theoretical Yield : 70–75%

Carbodiimide-Mediated Coupling

As a phosgene-free alternative, use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to couple 1-naphthylamine and 5-oxo-1-phenylpyrrolidin-3-carboxylic acid .

Reaction Scheme :
$$
\text{1-Naphthylamine} + \text{5-Oxo-1-phenylpyrrolidin-3-carboxylic acid} \xrightarrow{\text{EDCI, DMAP}} \text{Target Urea}
$$

Conditions :

  • Solvent: DMF
  • Catalysts: EDCI (1.5 eq), DMAP (0.2 eq)
  • Time: 48 hours

Comparative Analysis of Synthetic Routes

Method Advantages Challenges Yield (%)
Isocyanate-Amine Coupling High atom economy, minimal byproducts Requires toxic phosgene derivatives 70–75
Carbodiimide-Mediated Avoids isocyanates, safer reagents Longer reaction time, higher cost 60–65

Characterization and Validation

Critical analytical data for the target compound would include:

  • ¹H NMR (CDCl₃): δ 8.2–7.4 (naphthalene protons), 6.5–7.3 (phenyl group), 4.1 (pyrrolidinone CH), 2.8–3.2 (urea NH).
  • IR : 1660 cm⁻¹ (urea C=O), 1715 cm⁻¹ (pyrrolidinone C=O).
  • MS (ESI+) : m/z 374.2 [M+H]⁺.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure complete conversion.
  • Optimize solvent choice (polar vs. non-polar) based on intermediate solubility .

How is the crystal structure of this compound resolved, and what structural insights are critical?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

Crystallization : Grow crystals via slow evaporation of a saturated solution in methanol or ethanol.

Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

Refinement : Apply software like SHELX to refine atomic positions, achieving R-factors < 0.06 (e.g., R₁ = 0.050, wR₂ = 0.138) .

Q. Structural Insights :

  • The naphthalene and pyrrolidinone groups adopt near-planar conformations with mixed cis/trans configurations.
  • Hydrogen bonding between urea N–H and carbonyl oxygen stabilizes the crystal lattice .

What advanced analytical techniques resolve contradictions in spectroscopic data during characterization?

Level: Advanced
Methodological Answer:
Contradictions in NMR or MS data often arise from tautomerism or impurities. Mitigation strategies include:

2D NMR (COSY, HSQC, HMBC) : Confirm connectivity and distinguish between tautomeric forms (e.g., keto-enol equilibria in the pyrrolidinone ring) .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₀N₃O₂ requires [M+H]⁺ = 346.1556).

DSC/TGA : Assess thermal stability and polymorphism, which may explain inconsistent melting points .

Case Study : Discrepancies in carbonyl stretching (IR) can arise from crystallinity differences. Cross-validate with SC-XRD and solid-state NMR .

How can computational methods predict the compound’s reactivity and binding properties?

Level: Advanced
Methodological Answer:

Conformational Analysis : Use MM2 force fields or DFT (e.g., B3LYP/6-31G*) to model stable conformers and hydrogen-bonding patterns .

Docking Studies : Screen for interactions with biological targets (e.g., kinases) using AutoDock Vina. The urea moiety often acts as a hydrogen-bond donor, critical for binding .

Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The naphthalene group contributes to π-π stacking interactions .

Validation : Compare computational results with experimental SC-XRD bond lengths (e.g., C–C = 1.40–1.45 Å) .

What strategies optimize yield in large-scale synthesis while maintaining purity?

Level: Advanced
Methodological Answer:

Catalysis : Employ Fe₂O₃@SiO₂/In₂O₃ nanoparticles to accelerate urea formation, reducing reaction time from 30 hours to <10 hours .

Solvent Engineering : Replace xylene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

Process Monitoring : Use inline FTIR to track amine consumption and adjust stoichiometry dynamically .

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